6-Bromo-2-chloroquinolin-4-amine
Overview
Description
6-Bromo-2-chloroquinolin-4-amine is a halogenated quinoline derivative with the molecular formula C9H6BrClN2 and a molecular weight of 257.51 g/mol. This compound is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloroquinolin-4-amine typically involves the bromination and chlorination of quinoline derivatives. One common method is the direct halogenation of quinoline using bromine and chlorine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of halogen atoms at the desired positions on the quinoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch reactors. These reactors are designed to handle the exothermic nature of halogenation reactions and ensure consistent product quality. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-chloroquinolin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia (NH3) or alkyl halides.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with different functional groups.
Scientific Research Applications
6-Bromo-2-chloroquinolin-4-amine has various applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: It serves as a probe in biological studies to investigate the interactions of quinoline derivatives with biological macromolecules, such as DNA and proteins.
Medicine: Quinoline derivatives, including this compound, are explored for their potential antimalarial, antibacterial, and anticancer properties.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-Bromo-2-chloroquinolin-4-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
6-Bromo-2-chloroquinolin-4-amine is compared with other similar halogenated quinoline derivatives, such as 2-chloroquinoline, 6-bromoquinoline, and 2-bromo-6-chloroquinoline. These compounds share structural similarities but differ in the positions and types of halogen atoms, which influence their reactivity and biological activity. The uniqueness of this compound lies in its specific halogenation pattern, which can lead to distinct chemical and biological properties.
List of Similar Compounds
2-Chloroquinoline
6-Bromoquinoline
2-Bromo-6-chloroquinoline
8-Bromo-2-chloroquinoline
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-bromo-2-chloroquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-5-1-2-8-6(3-5)7(12)4-9(11)13-8/h1-4H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWQNHVRFGFSJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857565 | |
Record name | 6-Bromo-2-chloroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256834-38-4 | |
Record name | 6-Bromo-2-chloroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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